molecular formula C19H26N2O2S2 B1622045 N,N-Dicyclohexylbenzothiazole-2-sulphonamide CAS No. 85554-77-4

N,N-Dicyclohexylbenzothiazole-2-sulphonamide

Cat. No. B1622045
CAS RN: 85554-77-4
M. Wt: 378.6 g/mol
InChI Key: CMKDPNYJYNDKQH-UHFFFAOYSA-N
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Description

N,N-Dicyclohexylbenzothiazole-2-sulphonamide, also known as 2-Benzothiazolesulfenamide, N,N-dicyclohexyl-, is a white powder at room temperature . It is used as an accelerator in the production of natural or synthetic rubber .


Molecular Structure Analysis

The molecular formula of N,N-Dicyclohexylbenzothiazole-2-sulphonamide is C19H26N2S2 . The structural formula is represented as N S SN .


Physical And Chemical Properties Analysis

N,N-Dicyclohexylbenzothiazole-2-sulphonamide has a density of 1.2 g/cm³ at 20°C . It decomposes at temperatures greater than 572°F . The melting point ranges from 90 - 102°C (194 - 215°F) . It is slightly soluble in water .

Safety and Hazards

N,N-Dicyclohexylbenzothiazole-2-sulphonamide may cause sensitization by skin contact . Once sensitized, an allergic skin reaction may occur with reddening, swelling, and rash when subsequently exposed to very low levels . No significant health effect is observed by repeated or prolonged contact . This material is stable under normal conditions of use . Contact with oxidizing agents should be prevented . Heating to decomposition may release carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides .

properties

IUPAC Name

N,N-dicyclohexyl-1,3-benzothiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c22-25(23,19-20-17-13-7-8-14-18(17)24-19)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKDPNYJYNDKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234742
Record name N,N-Dicyclohexylbenzothiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dicyclohexylbenzothiazole-2-sulphonamide

CAS RN

85554-77-4
Record name N,N-Dicyclohexyl-2-benzothiazolesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85554-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dicyclohexylbenzothiazole-2-sulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085554774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dicyclohexylbenzothiazole-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dicyclohexylbenzothiazole-2-sulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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